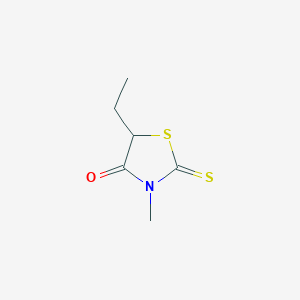

5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one

描述

5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is a heterocyclic compound belonging to the 1,3-thiazolidin-4-one family, characterized by a five-membered ring containing sulfur and nitrogen atoms. The core structure includes a thione (-S-) group at position 2 and substituents at positions 3 (methyl) and 5 (ethyl), which modulate its physicochemical and biological properties.

属性

IUPAC Name |

5-ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NOS2/c1-3-4-5(8)7(2)6(9)10-4/h4H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQVIISRCYKKYBH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=S)S1)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NOS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one typically involves the cyclization of appropriate precursors. One common method is the reaction of ethylamine with carbon disulfide to form ethyl dithiocarbamate, which is then reacted with methyl isocyanate to yield the desired thiazolidinone . The reaction conditions often involve the use of a base such as sodium hydroxide and solvents like ethanol or methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are also being explored to make the process more sustainable .

化学反应分析

Types of Reactions

5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the sulfur and nitrogen atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiazolidinones depending on the reagents used.

科学研究应用

Chemical Structure and Synthesis

The molecular formula of 5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is , with a molecular weight of approximately 173.24 g/mol. The compound features a five-membered ring containing sulfur and nitrogen, which is characteristic of thiazolidinones.

Synthesis Methods :

- Condensation Reactions : The compound can be synthesized through the condensation of thioamides with α,β-unsaturated carbonyl compounds.

- One-Pot Synthesis : Recent advancements have introduced one-pot synthesis methods that enhance yield and reduce reaction time by employing specific catalysts under solvent-free conditions.

Biological Activities

5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one exhibits a range of biological activities, making it a subject of interest in drug development.

Antibacterial Activity

A study demonstrated that derivatives of thiazolidinones, including this compound, showed significant antibacterial activity against multidrug-resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). The minimum inhibitory concentration (MIC) values were found to be lower than those of traditional antibiotics like linezolid.

Anticancer Properties

In vitro studies have indicated that this compound possesses cytotoxic effects on various cancer cell lines. It was observed to reduce cell viability significantly at concentrations above 10 µM, suggesting potential as an anticancer agent .

Anti-inflammatory Effects

Thiazolidinone derivatives have been recognized for their anti-inflammatory properties. The mechanism involves the inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory response. This compound has shown promise in reducing inflammation markers in experimental models .

Case Study 1: Antibacterial Efficacy

A comparative study evaluated the antibacterial activity of several thiazole derivatives against multidrug-resistant pathogens. The results indicated that 5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one exhibited significant activity against MRSA strains with MIC values lower than those of traditional antibiotics like linezolid.

Case Study 2: Cytotoxic Effects

In another study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound demonstrated a remarkable reduction in cell viability at concentrations exceeding 10 µM. This suggests its potential utility in cancer therapeutics .

Data Table: Summary of Biological Activities

作用机制

The mechanism of action of 5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. For instance, in its anticancer activity, the compound may inhibit certain enzymes or proteins involved in cell proliferation. The presence of the thioxo group allows it to form covalent bonds with nucleophilic sites on target molecules, thereby disrupting their function .

相似化合物的比较

Structural and Functional Analogues

Physicochemical Properties

- Lipophilicity : Ethyl and methyl substituents (logP ~2.1) confer moderate lipophilicity, balancing solubility and bioavailability. In contrast, dimethoxybenzylidene derivatives (, logP ~2.8) may face solubility challenges despite enhanced aromatic interactions.

Key Research Findings and Trends

- Substituent Impact : Aromatic substituents (e.g., benzylidene, benzothiophenyl) enhance target binding but may reduce solubility. Alkyl groups (ethyl, methyl) offer a balance between bioavailability and moderate activity .

- Bioactivity Diversity : Despite a shared core, bioactivities range from antifungal to antiviral and anticancer, underscoring the role of substituents in target specificity .

- Computational Insights : Molecular docking studies (e.g., ) highlight the importance of the exocyclic double bond and sulfur atoms in hydrogen bonding, a feature conserved across derivatives.

生物活性

5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one (CAS No. 7262-48-8) is a compound belonging to the thiazolidinone family, which has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological properties, mechanisms of action, and potential therapeutic applications.

Overview of Thiazolidinones

Thiazolidinones are known for their significant pharmacological potential. They exhibit a range of biological activities, including antioxidant , anticancer , anti-inflammatory , antimicrobial , and antidiabetic properties. The structural variations in these compounds can influence their biological efficacy, making them valuable in medicinal chemistry .

Antioxidant Activity

Research indicates that thiazolidinones, including 5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one, possess antioxidant properties. These compounds can neutralize free radicals and reduce oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. A study highlighted that thiazolidinone derivatives exhibit a notable ability to scavenge free radicals, suggesting their utility in preventing oxidative damage .

Anticancer Properties

Thiazolidinones have been investigated for their anticancer effects. In vitro studies have demonstrated that 5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one can induce apoptosis in cancer cells through various pathways, including the modulation of cell cycle regulators and pro-apoptotic factors. For instance, it has been observed to inhibit proliferation in several cancer cell lines, indicating its potential as a chemotherapeutic agent .

Anti-inflammatory Effects

The compound exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines and mediators. Research suggests that thiazolidinone derivatives can downregulate pathways associated with inflammation, making them promising candidates for treating inflammatory diseases .

Antimicrobial Activity

5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one has shown antimicrobial properties against a range of pathogens. Studies have reported its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungi. This broad-spectrum activity supports its potential use in developing new antimicrobial agents .

The biological activity of 5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one is attributed to its ability to interact with various molecular targets. It may act by:

- Inhibiting Enzymatic Activity : The compound can inhibit specific enzymes involved in cancer progression and inflammation.

- Modulating Gene Expression : It influences the expression of genes related to apoptosis and cell cycle regulation.

- Scavenging Free Radicals : The presence of sulfur in its structure contributes to its antioxidant capacity.

Case Studies

- Anticancer Efficacy : A study involving the treatment of human breast cancer cells with 5-Ethyl-3-methyl-2-sulfanylidene-1,3-thiazolidin-4-one showed a significant reduction in cell viability and induction of apoptosis markers compared to untreated controls .

- Anti-inflammatory Effects : In an animal model of arthritis, administration of the compound resulted in decreased levels of inflammatory markers and improved clinical scores compared to placebo groups .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。